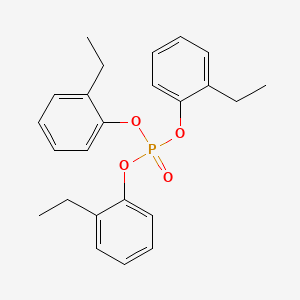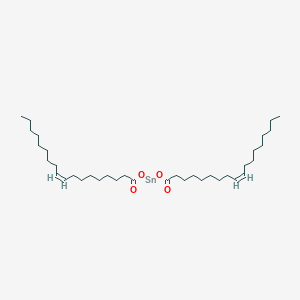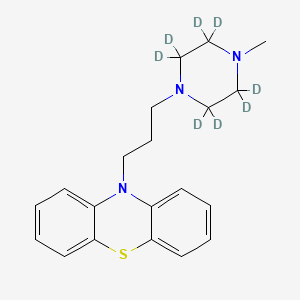
Perazine-d8 Dihydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perazine-d8 Dihydrochloride Salt is a deuterated form of Perazine, a phenothiazine antipsychotic. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Perazine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perazine-d8 Dihydrochloride Salt involves the deuteration of PerazineOne common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure efficient deuteration. The final product is purified through crystallization and other separation techniques to obtain a high-purity compound .
化学反応の分析
Types of Reactions
Perazine-d8 Dihydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, Perazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of Perazine.
Substitution: Formation of various substituted derivatives of Perazine.
科学的研究の応用
Perazine-d8 Dihydrochloride Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Perazine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Perazine.
Drug Interaction Studies: Used to investigate interactions between Perazine and other drugs.
Biological Research: Employed in studies related to neurotransmission, dopamine receptors, and antipsychotic mechanisms.
作用機序
Perazine-d8 Dihydrochloride Salt exerts its effects by acting on dopamine receptors in the brain. It primarily targets the D2 dopamine receptors, inhibiting their activity and thereby reducing psychotic symptoms. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
類似化合物との比較
Similar Compounds
Perazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar properties.
Thioridazine: A phenothiazine derivative with antipsychotic effects.
Uniqueness
Perazine-d8 Dihydrochloride Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
特性
分子式 |
C20H25N3S |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChIキー |
WEYVCQFUGFRXOM-DBVREXLBSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
正規SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
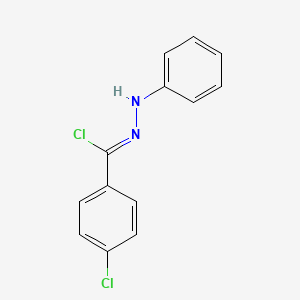
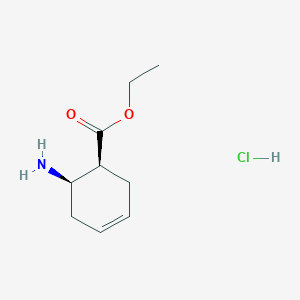


![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
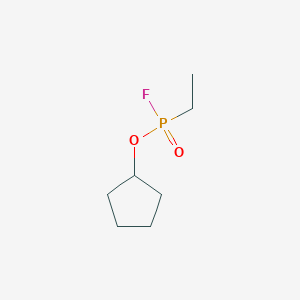
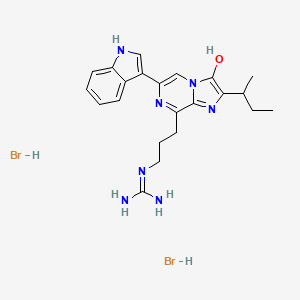
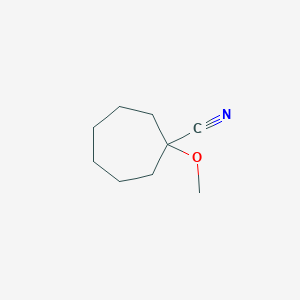

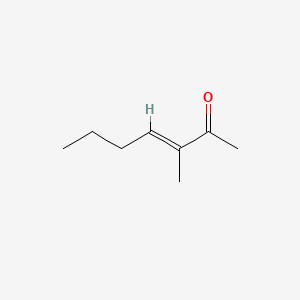
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
